
N'-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide, commonly known as CHDPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CHDPH is a hydrazide derivative of diphenylacetic acid and is a white crystalline solid with a molecular weight of 381.54 g/mol.
Wirkmechanismus
The mechanism of action of CHDPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It also acts on the GABA receptors in the brain, which are responsible for regulating neuronal activity.
Biochemical and physiological effects:
CHDPH has been found to possess significant anticonvulsant and analgesic properties. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It also has potent analgesic effects, which are mediated through its inhibition of COX-2 activity. Additionally, CHDPH has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CHDPH in laboratory experiments is its high potency and selectivity. The compound has been found to be highly effective in small doses, making it a cost-effective option for researchers. However, the compound is also highly toxic and requires careful handling and storage. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.
Zukünftige Richtungen
There are several potential future directions for research on CHDPH. One area of interest is its potential use as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Additionally, the compound's anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs in these fields. Further studies are also needed to fully understand the compound's mechanism of action and to identify potential side effects and limitations.
Synthesemethoden
The synthesis of CHDPH involves the reaction of diphenylacetic acid with cyclohexyl isocyanate and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
CHDPH has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use as a corrosion inhibitor and as a chelating agent in metal ion removal.
Eigenschaften
IUPAC Name |
N-(cyclohexylideneamino)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(22-21-18-14-8-3-9-15-18)20(24,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,24H,3,8-9,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIMRBMRASYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

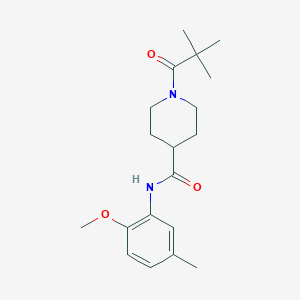

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
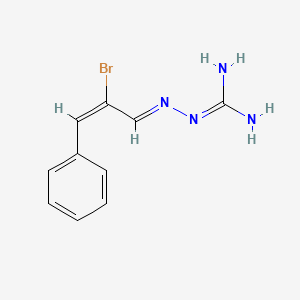
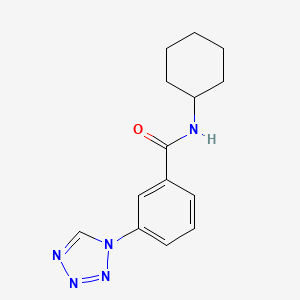

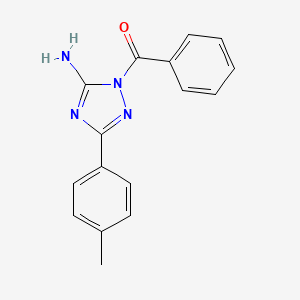

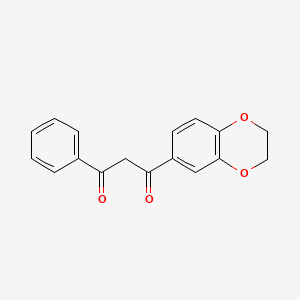
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
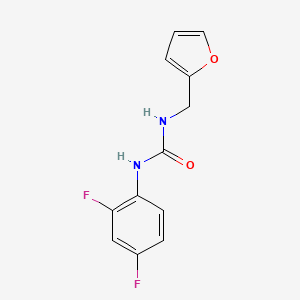
![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)